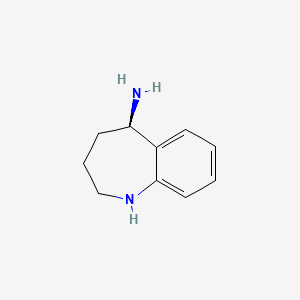

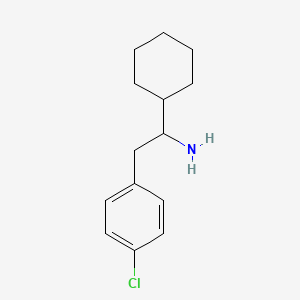

(5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine

Overview

Description

“(5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine” is a chemical compound with the molecular formula C10H14N2 . It has an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 283.0±29.0 °C at 760 mmHg, and a flash point of 145.0±27.9 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds . Its ACD/LogP is 1.20 .Scientific Research Applications

Electrochromic Materials

The structural motif of ®-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is utilized in the synthesis of electroactive polyamides with electrochromic properties . These materials exhibit significant, lasting, and reversible changes in color upon reduction or oxidation, making them suitable for applications such as smart windows, e-paper, and adaptive camouflage. The incorporation of this compound into polymers enhances their solubility and electroactivity, allowing for the creation of thin films with low onset potentials and high coloration efficiency.

Organic Synthesis

Amines, including our compound of interest, are fundamental building blocks in organic synthesis . Their nucleophilicity and basicity enable the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The compound’s unique structure can be leveraged in various functionalization reactions and transformations, contributing to the synthesis of novel organic compounds.

Medicinal Chemistry

In medicinal chemistry, amines like ®-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine are essential components of drugs and bioactive molecules . They serve as key intermediates in the development of therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s ability to form stable bonds with biological targets makes it a valuable entity in drug design and discovery.

Materials Science

The compound’s unique electronic and optical properties make it suitable for applications in materials science . It contributes to the design and fabrication of polymers, catalysts, sensors, and functional materials. These applications extend to organic electronics, photovoltaics, and biomaterials, where the compound’s properties can be harnessed for advanced technological solutions.

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies . The compound can be used in catalytic transformations, renewable energy, and environmental remediation. Its potential in carbon capture, energy storage, and the synthesis of green chemicals represents a significant contribution to sustainability efforts.

Polymer Chemistry

The compound is a key monomer in the synthesis of novel polyamides with potential applications in high-performance polymers . These polymers exhibit desirable properties such as good solubility in polar organic solvents, making them suitable for various industrial applications, including coatings, adhesives, and composite materials.

properties

IUPAC Name |

(5R)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCKTLUUWDOMTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680046 | |

| Record name | (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine | |

CAS RN |

294196-60-4 | |

| Record name | (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)

![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)

![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)

![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1424898.png)

![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)

![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)